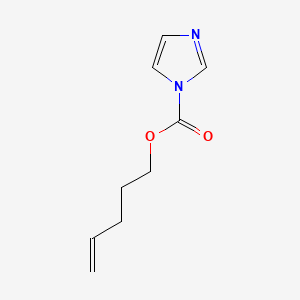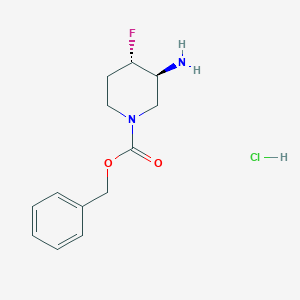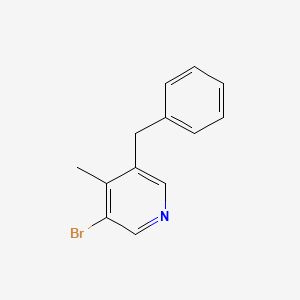
3-Benzyl-5-bromo-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-bromo-4-methylpyridine is an organic compound with the molecular formula C13H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring. The unique substitution pattern on the pyridine ring imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-bromo-4-methylpyridine can be achieved through various synthetic routes. One common method involves the bromination of 3-benzyl-4-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-bromo-4-methylpyridine is coupled with benzylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired product under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
化学反应分析
Types of Reactions
3-Benzyl-5-bromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group at the 4-position can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-benzyl-5-substituted-4-methylpyridine derivatives.
Oxidation: Formation of 3-benzyl-5-bromo-4-carboxypyridine or 3-benzyl-5-bromo-4-formylpyridine.
Reduction: Formation of 3-benzyl-4-methylpiperidine or debrominated derivatives.
科学研究应用
3-Benzyl-5-bromo-4-methylpyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Benzyl-5-bromo-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the benzyl group can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-Benzyl-4-methylpyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.
5-Bromo-4-methylpyridine:
3-Benzyl-5-chloro-4-methylpyridine:
Uniqueness
3-Benzyl-5-bromo-4-methylpyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl group enhances its lipophilicity and potential interactions with biological targets .
属性
分子式 |
C13H12BrN |
|---|---|
分子量 |
262.14 g/mol |
IUPAC 名称 |
3-benzyl-5-bromo-4-methylpyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-12(8-15-9-13(10)14)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI 键 |
NXKCLQHYIOBPFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1CC2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


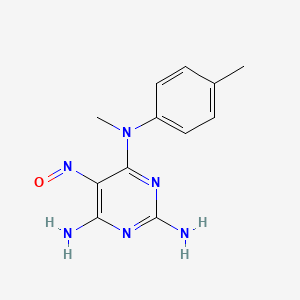
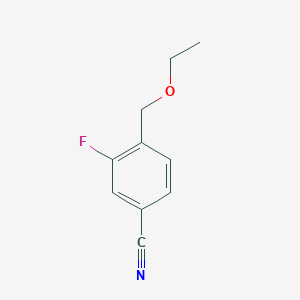
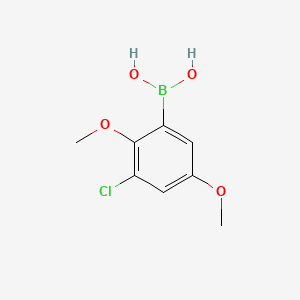
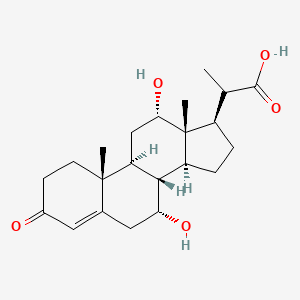
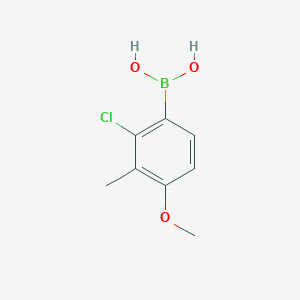
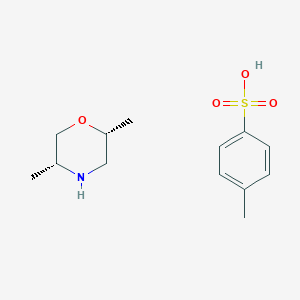
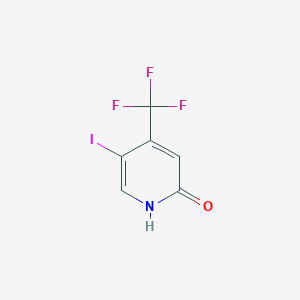
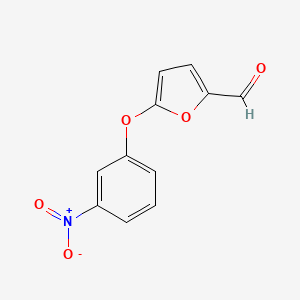
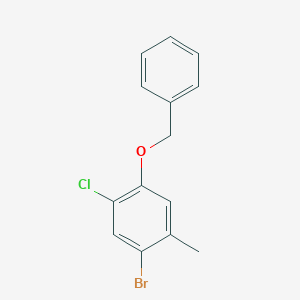
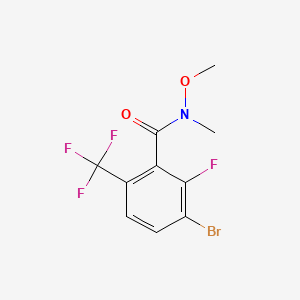
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
